molecular formula C18H20N4O2S B5607117 N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No. B5607117
M. Wt: 356.4 g/mol
InChI Key: VARCLBHBEJHSJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic building blocks to complex molecules through reactions such as acylation, cyclization, and substitution. For instance, the synthesis of similar N-aryl acetamide derivatives has been achieved using specific reagents and conditions, providing insight into possible synthetic routes for the target compound (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by spectroscopic methods like NMR, IR, and mass spectrometry, which reveal details about their framework, functional groups, and stereochemistry. The detailed structure is crucial for understanding the compound's interactions and reactivity (Pandya & Joshi, 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically involve transformations of the triazole ring or modifications at the acetamide moiety, leading to derivatives with varied biological activities. The reactions can be influenced by the nature of substituents and the conditions employed, demonstrating the compound's versatility (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular arrangement and intermolecular forces. These properties are essential for the compound's application in material science and pharmaceutical formulations. X-ray diffraction techniques can offer insights into the crystal structure, showcasing the arrangement of molecules within the solid state (Negrebetsky et al., 2008).

Chemical Properties Analysis

The reactivity and stability of such compounds under various conditions highlight their chemical properties. Studies on their interaction with biological targets, reactivity with different reagents, and stability under physiological conditions are critical for their application in drug development and other areas. The compound's chemical properties are closely related to its structure, influencing its potential use in medicinal chemistry and other scientific fields (Samaritoni et al., 1999).

properties

IUPAC Name

N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(thiophen-3-ylmethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-19-17(23)12-22-18(24)21(9-7-14-5-3-2-4-6-14)16(20-22)11-15-8-10-25-13-15/h2-6,8,10,13H,7,9,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARCLBHBEJHSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(C(=N1)CC2=CSC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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